molecular formula C18H12N2O B072164 C.I. Vat blue 43 CAS No. 1327-79-3

C.I. Vat blue 43

Cat. No.: B072164
CAS No.: 1327-79-3
M. Wt: 272.3 g/mol
InChI Key: FMKXFJQAVQXMPX-UHFFFAOYSA-N
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Description

C.I. Vat Blue 43 is a vat dye, a class of dyes known for their excellent fastness properties. Vat dyes are insoluble in water and must be reduced to a soluble form before application. This compound is used primarily for dyeing cellulosic fibers such as cotton, providing a deep blue color with high resistance to washing, light, and chlorine.

Scientific Research Applications

C.I. Vat Blue 43 has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of vat dyes involves converting the insoluble vat dyes into its soluble form, a process known as vatting . With the help of a suitable reducing agent and alkali, we can convert the insoluble vat dye into its soluble leuco form . This usually results in a change of color .

Safety and Hazards

C.I. Vat blue 43 may be harmful if swallowed . It may cause eye, skin, and irritation of the respiratory tract . Persons with any pre-existing skin, eye, or respiratory condition may be more susceptible to the effects of this product .

Preparation Methods

Synthetic Routes and Reaction Conditions: C.I. Vat Blue 43 is synthesized using carbazole and p-nitroso phenol as raw materials. The two compounds are first condensed in the presence of concentrated sulfuric acid. The resulting product is then reduced using iron powder, followed by vulcanization, oxidation, filtration, drying, and crushing with sodium polysulfide to obtain the final dye .

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The process includes the use of large reaction vessels and precise control of reaction conditions to ensure consistent quality and yield. The dye is typically produced in powder or paste form for ease of application in textile dyeing processes .

Chemical Reactions Analysis

Types of Reactions: C.I. Vat Blue 43 undergoes several types of chemical reactions, including:

    Reduction: The dye is reduced to its leuco form in an alkaline solution using reducing agents such as sodium hydrosulfite. This soluble form can then be applied to fibers.

    Oxidation: After application, the dye is oxidized back to its insoluble form, fixing it onto the fiber.

    Substitution: The dye can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Major Products: The major product of these reactions is the fixed dye on the fiber, which exhibits excellent fastness properties. By-products may include various salts and residual chemicals from the reduction and oxidation processes .

Comparison with Similar Compounds

Uniqueness: C.I. Vat Blue 43 is unique due to its specific shade of blue and its excellent fastness properties. It provides a deeper and more vibrant color compared to some other vat dyes, making it highly desirable for certain textile applications .

Properties

IUPAC Name

4-(9H-carbazol-3-ylimino)cyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O/c21-14-8-5-12(6-9-14)19-13-7-10-18-16(11-13)15-3-1-2-4-17(15)20-18/h1-11,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKXFJQAVQXMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=C4C=CC(=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061674
Record name C.I. Vat Blue 43
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1327-79-3, 66104-61-8
Record name C.I. Vat Blue 43
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001327793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC26673
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26673
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name C.I. Vat Blue 43
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Record name C.I. Vat Blue 43
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4-(9H-carbazol-3-yl-amino)-, reaction products with sodium sulfide (Na2(Sx))
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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